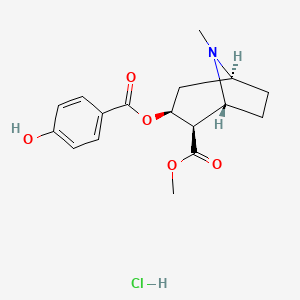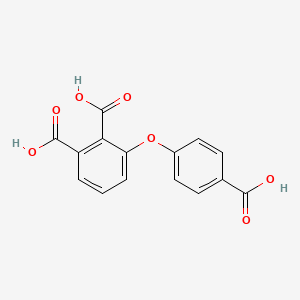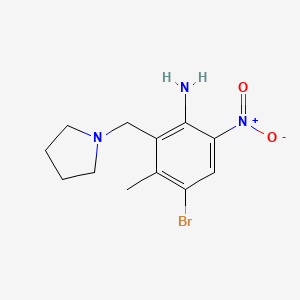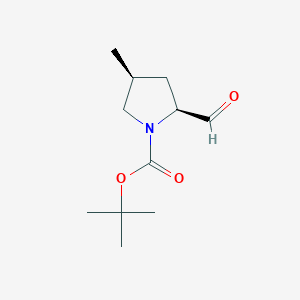
(S)-7-amino-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one
Overview
Description
(S)-7-amino-6,7-dihydro-9H-5-oxa-9-aza-benzocyclohepten-8-one is a useful research compound. Its molecular formula is C9H10N2O2 and its molecular weight is 178.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of (S)-3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5h)-one is the receptor-interacting serine/threonine protein kinase 1 (RIP1 or RIPK1) . RIP1 plays a crucial role in the regulation of cell survival, apoptosis, and necroptosis, which are vital processes in the development and progression of various diseases.
Mode of Action
This compound acts as an inhibitor of RIP1 , blocking the autophosphorylation of Ser 166 on wild-type human RIP1 with an IC50 value of 2.8 nM . It is selective for RIP1 over a panel of over 450 other kinases, including RIP3 .
Biochemical Analysis
Biochemical Properties
(S)-3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5h)-one plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of annexin A7 GTPase (ANXA7), which is involved in the regulation of senescence-associated heterochromatin foci (SAHF) formation . The interaction between (S)-3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5h)-one and ANXA7 leads to changes in the phosphorylation state of heterochromatin protein HP1γ, thereby influencing the formation of SAHF .
Cellular Effects
The effects of (S)-3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5h)-one on various cell types and cellular processes are profound. In human dermal fibroblasts, this compound has been shown to inhibit cellular senescence by modulating the AMPK/mTOR signaling pathway . By decreasing AMPK phosphorylation and increasing mTOR activity, (S)-3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5h)-one promotes cell proliferation and prevents the formation of SAHF . This indicates its potential in anti-aging and regenerative medicine.
Molecular Mechanism
At the molecular level, (S)-3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5h)-one exerts its effects through specific binding interactions with biomolecules. The compound binds to ANXA7, leading to an increase in the phosphorylation of HP1γ . This phosphorylation event is crucial for the regulation of SAHF formation. Additionally, the compound’s influence on the AMPK/mTOR pathway highlights its role in modulating key signaling pathways involved in cellular metabolism and growth .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (S)-3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5h)-one have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, allowing for consistent results in in vitro and in vivo experiments . Prolonged exposure may lead to gradual degradation, which could affect its efficacy in long-term studies.
Dosage Effects in Animal Models
The effects of (S)-3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5h)-one vary with different dosages in animal models. At lower doses, the compound has been shown to promote cell proliferation and inhibit senescence without causing adverse effects . At higher doses, there may be potential toxic effects, including disruptions in cellular metabolism and increased oxidative stress . It is essential to determine the optimal dosage to maximize the compound’s therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
(S)-3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5h)-one is involved in several metabolic pathways. The compound interacts with enzymes such as ANXA7 and AMPK, influencing metabolic flux and metabolite levels . By modulating the activity of these enzymes, the compound can alter cellular energy balance and promote anabolic processes. This makes it a valuable tool for studying metabolic regulation and energy homeostasis.
Transport and Distribution
The transport and distribution of (S)-3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5h)-one within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions are crucial for the compound’s biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of (S)-3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5h)-one is essential for its activity and function. The compound is primarily localized in the nucleus, where it interacts with nuclear proteins such as HP1γ . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus. Understanding the subcellular distribution of this compound can provide insights into its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
(3S)-3-amino-3,5-dihydro-2H-1,5-benzoxazepin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c10-6-5-13-8-4-2-1-3-7(8)11-9(6)12/h1-4,6H,5,10H2,(H,11,12)/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHNDGCJXEHFSRM-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC2=CC=CC=C2O1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C(=O)NC2=CC=CC=C2O1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2S,3aR,6aR)-1-(tert-butoxycarbonyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B3324808.png)




![(R)-7-(benzyloxy)-12-((R)-tetrahydrofuran-2-carbonyl)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione](/img/structure/B3324864.png)



![4-[2,5-difluoro-4-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B3324888.png)


![3-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B3324898.png)

